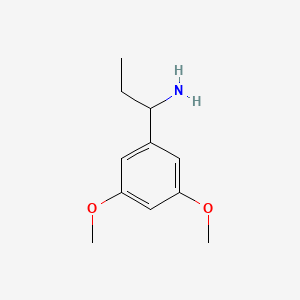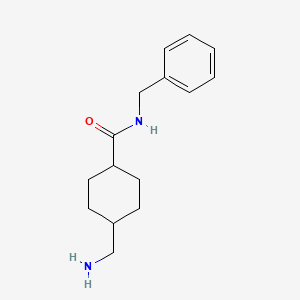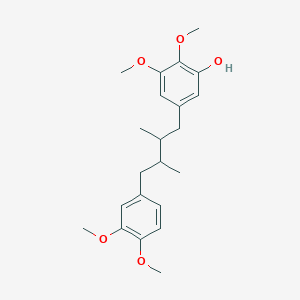
4-Chloro-2-fluoro-5-nitrobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoro-5-nitrobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2FNO3. It is a derivative of benzoyl chloride, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring. This compound is typically a colorless to pale yellow crystalline solid and is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .
Méthodes De Préparation
4-Chloro-2-fluoro-5-nitrobenzoyl chloride is commonly synthesized through the reaction of 4-chloro-2-fluoro-5-nitrobenzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the acyl chloride . The reaction can be represented as follows:
C7H3ClFNO4+SOCl2→C7H2Cl2FNO3+SO2+HCl
Analyse Des Réactions Chimiques
4-Chloro-2-fluoro-5-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. Common reagents include alcohols, amines, and water.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Hydrolysis: The compound can be hydrolyzed to the corresponding carboxylic acid in the presence of water or aqueous base.
Applications De Recherche Scientifique
4-Chloro-2-fluoro-5-nitrobenzoyl chloride is an important intermediate in organic synthesis. It is widely used in the preparation of various pharmaceuticals, agrochemicals, and dyes. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the derivatization of biological molecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-fluoro-5-nitrobenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form amino derivatives, which may further participate in biochemical pathways. The chloro and fluoro substituents influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
4-Chloro-2-fluoro-5-nitrobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
4-Chloro-3-nitrobenzoyl chloride: Similar in structure but lacks the fluoro substituent, which affects its reactivity and applications.
2-Fluoro-5-nitrobenzoyl chloride: Lacks the chloro substituent, leading to differences in chemical behavior and uses.
4-Fluoro-3-nitrobenzoyl chloride: Lacks the chloro substituent, resulting in distinct reactivity patterns.
Propriétés
Formule moléculaire |
C7H2Cl2FNO3 |
|---|---|
Poids moléculaire |
238.00 g/mol |
Nom IUPAC |
4-chloro-2-fluoro-5-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl2FNO3/c8-4-2-5(10)3(7(9)12)1-6(4)11(13)14/h1-2H |
Clé InChI |
NXFZIWHSAARVQX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3-Hexanoyloxy-16-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hexanoate](/img/structure/B12105274.png)



![5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester)](/img/structure/B12105292.png)

![Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12105315.png)

